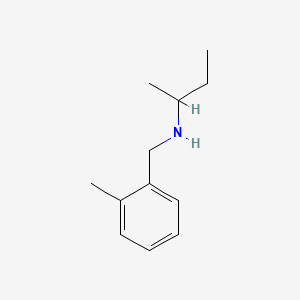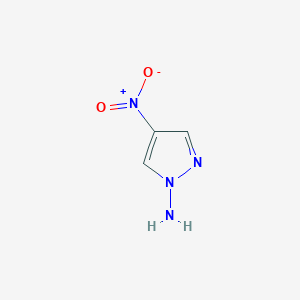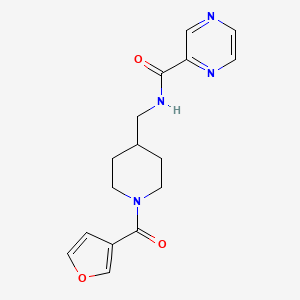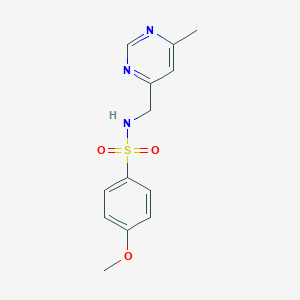
N-(2-methylbenzyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound like “N-(2-methylbenzyl)butan-2-amine” would likely involve the reaction of an amine with a suitable organic compound. Amines can be synthesized by various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “N-(2-methylbenzyl)butan-2-amine” can be deduced from its name. It likely contains a butan-2-amine group (a four-carbon chain with an amine group on the second carbon) and a 2-methylbenzyl group (a benzyl group with a methyl group on the second carbon) attached to the nitrogen of the amine .Chemical Reactions Analysis
Amines, including “N-(2-methylbenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can react with carbonyl compounds to form imines, also known as Schiff bases . They can also react with strong acids to form ammonium salts . The specific reactions that “N-(2-methylbenzyl)butan-2-amine” can undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methylbenzyl)butan-2-amine” would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The presence of the benzyl group could also influence its properties .Aplicaciones Científicas De Investigación
Environmental Remediation and Wastewater Treatment
N-(2-methylbenzyl)butan-2-amine, due to its structural characteristics, could potentially interact with environmental contaminants. Studies on similar compounds, such as parabens and nitrogen-containing derivatives, have shown that they can act as weak endocrine disrupters and are of interest due to their presence in aquatic environments and potential for biodegradation. For instance, research on parabens, which share functional groups with N-(2-methylbenzyl)butan-2-amine, highlights their occurrence, fate, and behavior in aquatic environments, emphasizing the need for efficient removal techniques from wastewater to mitigate their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Material Science and Polymer Chemistry
The application of nitrogen-containing derivatives from renewable sources like soybean oil demonstrates the potential of N-(2-methylbenzyl)butan-2-amine in the development of novel materials. Such derivatives have been used to produce a range of materials, including surfactants and polymers, indicating the versatility of nitrogen-containing compounds in material science applications (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Adsorption and Chelation for Pollution Control
The interactions of metal ions with chitosan-based sorbents have been extensively reviewed, highlighting the ability of nitrogen-containing groups (such as amines) to adsorb metal cations through chelation. This suggests that compounds like N-(2-methylbenzyl)butan-2-amine could be explored for the decontamination of effluents, recovery of valuable metals, and development of new materials or processes involving metal-loaded chitosan (Guibal, 2004).
Catalysis and Chemical Synthesis
Amine-functionalized materials, including metal-organic frameworks (MOFs), have shown significant promise in catalysis and CO2 capture applications due to the strong interaction between CO2 and basic amino functionalities. The functionalization with amino groups enhances the adsorption capacity and selectivity for CO2, suggesting that N-(2-methylbenzyl)butan-2-amine could be of interest in designing materials for environmental applications and catalysis (Lin, Kong, & Chen, 2016).
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHSGWPPGNEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)


![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)
![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)

